1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions. Another method includes the Friedel-Crafts acylation of 3-ethoxybenzene with trifluoroacetyl chloride in the presence of aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as 1-(3-methoxyphenyl)-2,2,2-trifluoroethanone and 1-(3-hydroxyphenyl)-2,2,2-trifluoroethanone. These compounds differ in their substituents on the phenyl ring, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its ethoxy group, which can influence its chemical properties and applications.
List of Similar Compounds
1-(3-methoxyphenyl)-2,2,2-trifluoroethanone
1-(3-hydroxyphenyl)-2,2,2-trifluoroethanone
1-(3-chlorophenyl)-2,2,2-trifluoroethanone
1-(3-nitrophenyl)-2,2,2-trifluoroethanone
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-5-3-4-7(6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSDGVCHHGBGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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